molecular formula C26H19FN6O2S2 B2411254 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 850912-13-9

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2411254
CAS No.: 850912-13-9
M. Wt: 530.6
InChI Key: CMAKWWNATDQENM-UHFFFAOYSA-N
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Description

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a thiophene ring, and a pyrazolo[3,4-d]pyrimidin-4-one core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of 4-fluorobenzaldehyde with thiophene derivatives to form key intermediates.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the pyrazolo[3,4-d]pyrimidin-4-one core.

    Substitution Reactions: The final steps involve substitution reactions to introduce the sulfanyl and oxoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction of the oxoethyl group.

    Substituted Derivatives: Formed through various substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Cellular Responses: Triggering apoptosis or other cellular responses through its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Shares structural similarities but lacks the complex pyrazolo[3,4-d]pyrimidin-4-one core.

    Lemon Balm Compounds: Contains phenolic compounds with antioxidant properties but differs significantly in structure and function.

Uniqueness

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of fluorophenyl, thiophene, and pyrazolo[3,4-d]pyrimidin-4-one moieties sets it apart from simpler compounds.

Properties

IUPAC Name

6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN6O2S2/c27-17-10-8-16(9-11-17)21-13-20(22-7-4-12-36-22)31-33(21)23(34)15-37-26-29-24-19(25(35)30-26)14-28-32(24)18-5-2-1-3-6-18/h1-12,14,21H,13,15H2,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAKWWNATDQENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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